Decyl(Dimethyl)phosphine Oxide

Description

The exact mass of the compound Decyl(Dimethyl)phosphine Oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Decyl(Dimethyl)phosphine Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyl(Dimethyl)phosphine Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

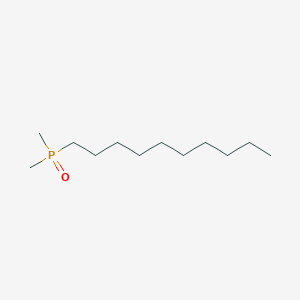

Structure

3D Structure

Properties

IUPAC Name |

1-dimethylphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLCKASFMVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176309 | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-95-6 | |

| Record name | Dimethyldecyl phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(dimethyl)phosphine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphosphoryl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decyl(dimethyl)phosphine Oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl tail, makes it a compound of significant interest in various scientific fields, including biochemical research and material science.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of DDPO, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

DDPO is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a ten-carbon alkyl chain (decyl group).[1]

| Identifier | Value |

| IUPAC Name | 1-(dimethylphosphoryl)decane |

| CAS Number | 2190-95-6 |

| Molecular Formula | C₁₂H₂₇OP |

| Molecular Weight | 218.32 g/mol |

| Canonical SMILES | CCCCCCCCCCP(=O)(C)C |

| InChI | InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 |

| InChIKey | GSVLCKASFMVUSW-UHFFFAOYSA-N |

| Synonyms | APO 10, Decyldimethylphosphine oxide |

Physicochemical Properties

DDPO's properties are largely dictated by its amphiphilic structure, leading to its utility as a surfactant. It is a liquid at room temperature.[1][3]

Physical and Surfactant Properties

| Property | Value | Reference |

| Physical State | Liquid at room temperature | [1][3] |

| Density | No data available | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | [3] |

| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | [4] |

| Aggregation Number | 131 | [4] |

| Micellar Average Molecular Weight | 28,597 g/mol | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | Moderate (exact value not determined) | [1] |

| Solubility | Limited water solubility; high solubility in polar organic solvents like dimethyl sulfoxide and chloroform. | [1] |

Synthesis of Decyl(dimethyl)phosphine Oxide

The most common method for synthesizing DDPO is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from the general synthesis of alkyl dimethylphosphine oxides.[5][6]

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethylphosphinyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether.

-

Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether dropwise.

-

If the reaction does not initiate, gentle heating or the addition of a small iodine crystal may be necessary.

-

Once initiated, continue the addition of 1-bromodecane at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.

-

-

Reaction with Dimethylphosphinyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude DDPO.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate, or mixtures of polar and non-polar solvents).[5]

-

Applications in Research and Drug Development

DDPO's surfactant properties make it a valuable tool in various research applications, particularly in the study of proteins and as a potential component in drug delivery systems.

Protein Solubilization

As a non-ionic detergent, DDPO is used in the purification and crystallization of proteins, especially membrane proteins.[1] It can be used to extract these proteins from the lipid bilayer of cell membranes while aiming to maintain their native structure and function.[1]

This is a general protocol that should be optimized for each specific protein of interest.[7][8]

Materials:

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

-

DDPO stock solution (e.g., 10% w/v)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

-

Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in fresh Lysis Buffer. Add the DDPO stock solution to the desired final concentration (typically starting at 1-2% w/v, to be determined empirically). Incubate with gentle agitation for 1-4 hours at 4°C.

-

Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

-

Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.

Potential Role in Neuropharmacology

DDPO has been shown to exhibit biological activity by catalyzing the oxidative deamination of primary and secondary amines.[1] This is particularly relevant in neuropharmacology as it preferentially oxidizes serotonin and other neuroactive amines.[1] This suggests a potential interaction with enzymes like monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.[9][10] MAO inhibitors are an important class of drugs for treating depression and other neurological disorders.[9][10] The ability of DDPO to influence the oxidation of neuroactive amines indicates its potential as a candidate for drug development targeting neuroactive pathways.[1]

References

- 1. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 2. jrhessco.com [jrhessco.com]

- 3. Buy Decyl(Dimethyl)phosphine Oxide | 2190-95-6 [smolecule.com]

- 4. Dimethyldecylphosphine oxide = 98.0 GC 2190-95-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Decyl(dimethyl)phosphine Oxide via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of decyl(dimethyl)phosphine oxide, a non-ionic surfactant with significant applications in various research fields. The primary synthetic route detailed herein is the Grignard reaction, a robust and well-established method for forming carbon-phosphorus bonds. This document furnishes a detailed, adapted experimental protocol, quantitative data presented in tabular format, and a visual representation of the synthetic workflow. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important organophosphorus compound.

Introduction

Decyl(dimethyl)phosphine oxide (C₁₂H₂₇OP) is an organophosphorus compound belonging to the class of tertiary phosphine oxides. Its amphiphilic nature, characterized by a long, hydrophobic decyl chain and a polar dimethylphosphine oxide headgroup, makes it an effective non-ionic surfactant. This property is particularly valuable in the solubilization and stabilization of membrane proteins, rendering it a useful tool in structural biology and drug discovery. The most common and reliable method for the synthesis of decyl(dimethyl)phosphine oxide is the Grignard reaction, which involves the reaction of a decylmagnesium bromide Grignard reagent with dimethylphosphinyl chloride.[1]

Grignard Synthesis of Decyl(dimethyl)phosphine Oxide

The synthesis of decyl(dimethyl)phosphine oxide via the Grignard reaction is a two-step process performed in a single pot. The first step involves the in-situ preparation of the Grignard reagent, decylmagnesium bromide, from 1-bromodecane and magnesium metal. The second step is the nucleophilic attack of the Grignard reagent on dimethylphosphinyl chloride to form the desired product.

Experimental Protocol

The following protocol is adapted from the established synthesis of the homologous dodecyldimethylphosphine oxide.[2]

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Dimethylphosphinyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine (crystal, as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

-

A three-necked round-bottom flask is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings are added to the flask.

-

Anhydrous diethyl ether is added to cover the magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a gentle reflux and the disappearance of the iodine color. The rate of addition is controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Dimethylphosphinyl Chloride

-

The freshly prepared Grignard reagent is cooled to 0 °C using an ice bath.

-

A solution of dimethylphosphinyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Step 3: Work-up and Purification

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude decyl(dimethyl)phosphine oxide.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the suggested molar ratios and theoretical quantities for the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Theoretical Quantity (per mole of 1-bromodecane) |

| 1-Bromodecane | 1.0 | 221.18 | 221.18 g |

| Magnesium | 1.2 | 24.31 | 29.17 g |

| Dimethylphosphinyl chloride | 1.0 | 112.50 | 112.50 g |

| Decyl(dimethyl)phosphine Oxide (Product) | - | 218.32 | 218.32 g (100% theoretical yield) |

Characterization of Decyl(dimethyl)phosphine Oxide

The identity and purity of the synthesized decyl(dimethyl)phosphine oxide should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ³¹P NMR | A singlet is expected in the range of 30-35 ppm.[2] |

| ¹H NMR | Signals corresponding to the decyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups) and a doublet for the two methyl groups attached to the phosphorus atom are expected. |

| IR Spectroscopy | A strong absorption band in the 1100-1200 cm⁻¹ region, characteristic of the P=O stretching vibration.[2] |

| Mass Spectrometry | The protonated molecular ion [M+H]⁺ is expected at m/z 219.2.[2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₇OP |

| Molecular Weight | 218.32 g/mol |

| Appearance | Colorless to pale yellow liquid or white crystalline solid |

| CAS Number | 2190-95-6 |

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of decyl(dimethyl)phosphine oxide via the Grignard reaction.

Caption: Workflow for the synthesis of decyl(dimethyl)phosphine oxide.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere and in anhydrous conditions.

-

Dimethylphosphinyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Conclusion

The Grignard reaction provides a reliable and efficient route for the synthesis of decyl(dimethyl)phosphine oxide. By following the adapted protocol and purification procedures outlined in this guide, researchers can obtain this valuable surfactant in high purity for a variety of applications in chemistry, biochemistry, and drug development. Proper characterization using the spectroscopic methods described is essential to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies for decyl(dimethyl)phosphine oxide. This non-ionic surfactant is a subject of interest in various research and development fields, particularly in the study of membrane proteins and as a potential component in drug delivery systems.

Core Molecular Data

Decyl(dimethyl)phosphine oxide is an organophosphorus compound characterized by a ten-carbon alkyl chain (decyl group) attached to a phosphorus atom, which is also bonded to two methyl groups and double-bonded to an oxygen atom.

| Property | Value | Source |

| Molecular Formula | C12H27OP | [1][2][3][4] |

| Molecular Weight | 218.32 g/mol | [1][2][3] |

| IUPAC Name | 1-dimethylphosphoryldecane | [1][2] |

| CAS Number | 2190-95-6 | [1][2] |

| Canonical SMILES | CCCCCCCCCCP(=O)(C)C | [1][4] |

| InChI Key | GSVLCKASFMVUSW-UHFFFAOYSA-N | [1] |

| Synonyms | APO 10, APO-10, decyldimethylphosphine oxide | [1][2] |

Experimental Protocols: Synthesis of Decyl(dimethyl)phosphine Oxide

The primary route for the synthesis of decyl(dimethyl)phosphine oxide is through a Grignard reaction, a well-established method for forming carbon-carbon bonds. An alternative, though less common, method involves the hydrolysis of chlorodimethylphosphine.[1]

Method 1: Grignard Reaction

This protocol involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinic chloride.

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

-

Apparatus: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is required.

-

Reagents:

-

Magnesium turnings (1.2 molar equivalents)

-

Anhydrous diethyl ether (solvent)

-

1-Bromodecane (1 molar equivalent)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings in the flask under a nitrogen atmosphere.

-

Add a sufficient volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve the 1-bromodecane in anhydrous diethyl ether and place it in the dropping funnel.

-

Slowly add a small amount of the 1-bromodecane solution to the magnesium. If the reaction does not initiate (as indicated by bubbling and a gentle reflux), add a crystal of iodine.

-

Once the reaction has started, add the remainder of the 1-bromodecane solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

Step 2: Reaction with Dimethylphosphinic Chloride

-

Reagents:

-

Decylmagnesium bromide solution (from Step 1)

-

Dimethylphosphinic chloride (1 molar equivalent)

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the dimethylphosphinic chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the dimethylphosphinic chloride solution to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Step 3: Work-up and Purification

-

Procedure:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude decyl(dimethyl)phosphine oxide can be achieved by column chromatography or recrystallization.

-

Synthesis Workflow: Grignard Reaction

The following diagram illustrates the key stages in the synthesis of decyl(dimethyl)phosphine oxide via the Grignard reaction.

Caption: Grignard synthesis of Decyl(dimethyl)phosphine Oxide.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Decyl(dimethyl)phosphine oxide, a versatile organophosphorus compound with emerging applications in scientific research and drug development.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and regulatory documentation. The systematic name for Decyl(dimethyl)phosphine oxide, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-dimethylphosphoryldecane [1][2].

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include APO-10 and simply decyldimethylphosphine oxide[1][2].

A summary of its key identifiers is presented in the table below.

| Identifier | Value |

| IUPAC Name | 1-dimethylphosphoryldecane[1][2] |

| CAS Number | 2190-95-6[1][2] |

| Molecular Formula | C12H27OP[1][2] |

| Molecular Weight | 218.32 g/mol [1][2] |

| Canonical SMILES | CCCCCCCCCCP(=O)(C)C[1] |

| InChI Key | GSVLCKASFMVUSW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Decyl(dimethyl)phosphine oxide is an amphiphilic molecule, possessing both a hydrophobic decyl chain and a polar phosphine oxide headgroup. This dual nature governs its solubility and interfacial properties, making it a subject of interest for various applications.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or a white crystalline solid (for analogous compounds)[3] |

| Solubility | Limited solubility in water, but soluble in polar organic solvents like dimethyl sulfoxide and chloroform.[1] |

| Critical Micelle Concentration (CMC) | 4.6 mM (20-25°C) |

| Aggregation Number | 131 |

Spectroscopic data is crucial for the characterization of Decyl(dimethyl)phosphine oxide:

-

Infrared (IR) Spectroscopy : A strong absorption band is observed in the 1100-1200 cm⁻¹ region, which is characteristic of the P=O stretching vibration[1]. The alkyl C-H stretching vibrations are present in the 2800-3000 cm⁻¹ range[1].

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : A characteristic singlet appears at approximately 30-35 ppm, typical for alkyl phosphine oxides[1].

Synthesis and Experimental Protocols

The synthesis of alkyl dimethyl phosphine oxides, such as Decyl(dimethyl)phosphine oxide, can be achieved through established organophosphorus chemistry methodologies. A common approach involves the use of a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methods described for analogous long-chain alkyl dimethylphosphine oxides[3][4].

Objective: To synthesize Decyl(dimethyl)phosphine oxide by reacting decylmagnesium bromide with dimethylphosphinyl chloride.

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dimethylphosphinyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of the Grignard Reagent (Decylmagnesium Bromide):

-

Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromodecane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1-bromodecane solution at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Dimethylphosphinyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of dimethylphosphinyl chloride in anhydrous diethyl ether from the dropping funnel. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude Decyl(dimethyl)phosphine oxide can be further purified by column chromatography or distillation.

-

Below is a diagram illustrating the general workflow for the synthesis of Decyl(dimethyl)phosphine oxide.

Caption: Synthetic workflow for Decyl(dimethyl)phosphine Oxide.

Applications in Research and Drug Development

The unique properties of phosphine oxides are increasingly being leveraged in medicinal chemistry and drug design[5][6]. The phosphinoyl group can act as a potent hydrogen bond acceptor, potentially enhancing the affinity of a molecule for its biological target[5]. The introduction of a dimethylphosphine oxide moiety has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates[7].

While specific applications of Decyl(dimethyl)phosphine oxide in drug development are not extensively documented, its amphiphilic nature makes it a valuable tool in other research areas:

-

Protein Solubilization and Stabilization : Similar to its longer-chain analog, dodecyldimethylphosphine oxide (DDMPO), Decyl(dimethyl)phosphine oxide can be used as a nonionic surfactant to extract, solubilize, and stabilize membrane proteins for structural and functional studies[3][4]. This is crucial for understanding the roles of these proteins in health and disease and for structure-based drug design[4].

-

Drug Delivery Systems : The self-assembly of amphiphilic molecules like Decyl(dimethyl)phosphine oxide into micelles in aqueous solutions offers potential for encapsulating poorly water-soluble drugs, which could enhance their bioavailability and stability[3].

The general process for utilizing such a surfactant for membrane protein solubilization is outlined below.

Caption: Workflow for membrane protein solubilization.

Safety and Handling

Decyl(dimethyl)phosphine oxide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Buy Decyl(Dimethyl)phosphine Oxide | 2190-95-6 [smolecule.com]

- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Decyl(dimethyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP.[1] It belongs to the class of tertiary phosphine oxides and is characterized by a polar phosphine oxide head group and a nonpolar ten-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, making it a compound of interest for various applications in biochemical research, material science, and pharmaceutical development.[1] Notably, it is utilized as a non-ionic detergent for the solubilization and stabilization of membrane proteins.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and purification, with detailed experimental protocols.

Physical and Chemical Properties

Decyl(dimethyl)phosphine oxide is a liquid at room temperature.[1] Its thermodynamic properties have not been extensively characterized in the scientific literature.[1]

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-dimethylphosphoryldecane | [1] |

| Synonyms | APO 10, APO-10, decyldimethylphosphine oxide | [1] |

| CAS Number | 2190-95-6 | [1] |

| Molecular Formula | C₁₂H₂₇OP | [1] |

| Molecular Weight | 218.32 g/mol | [1] |

| Physical State | Liquid (at room temperature) | [1] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | [1] |

| pKa | No data available | |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and chloroform. | [1] |

Surfactant Properties

DDPO exhibits surfactant properties due to its amphiphilic structure. The critical micelle concentration (CMC) and aggregation number for Decyl(dimethyl)phosphine oxide and its longer-chain analog, Dodecyldimethylphosphine oxide, are provided for comparison.

| Property | Value (Decyl(dimethyl)phosphine Oxide) | Value (Dodecyldimethylphosphine oxide) | Reference |

| Critical Micelle Concentration (CMC) | 4.6 mM (20-25°C) | ~0.1 mM | [2][3] |

| Aggregation Number | 131 | Estimated from dynamic surface elasticity | [2][3] |

| Micellar Average Molecular Weight | 28,597 g/mol | Not available | [2] |

Chemical Stability and Reactivity

Decyl(dimethyl)phosphine oxide is a stable compound. The phosphine oxide group represents the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] The P=O bond is also stable towards hydrolysis under neutral conditions.[1] It can undergo reactions such as:

-

Chlorination: Reacts with chlorinating agents to form dimethylphosphoryl chloride.[1]

-

Hydroxymethylation: Reacts with formaldehyde to yield hydroxymethyl derivatives.[1]

Experimental Protocols

Synthesis of Decyl(dimethyl)phosphine Oxide via Grignard Reaction

The most common method for synthesizing Decyl(dimethyl)phosphine oxide is through a Grignard reaction.[1]

3.1.1. Materials

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethylphosphinyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

3.1.2. Procedure

-

Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether. Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether from a dropping funnel. The reaction may need gentle heating or the addition of a small iodine crystal to initiate. Maintain a steady reflux during the addition. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Dimethylphosphinyl Chloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Decyl(dimethyl)phosphine oxide.

Purification of Decyl(dimethyl)phosphine Oxide

3.2.1. Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

3.2.2. Recrystallization (if applicable for solid impurities or derivatives)

-

Dissolve the partially purified product in a minimum amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate).

-

Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is expected to show a characteristic singlet for the phosphine oxide phosphorus atom.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the decyl chain protons and a doublet for the methyl groups attached to the phosphorus atom due to P-H coupling.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1100-1200 cm⁻¹ corresponding to the P=O stretching vibration.[1] C-H stretching vibrations from the alkyl groups are expected in the 2800-3000 cm⁻¹ region.[1]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak. A characteristic fragmentation pattern involves the sequential loss of alkyl groups.[1]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of DDPO.

Logical Relationship of Known Biological Activities

Detailed signaling pathways involving Decyl(dimethyl)phosphine oxide are not well-documented in the provided search results. However, its general biological activities can be represented as a logical diagram. It is known to act as an inhibitor in various biochemical pathways and to catalyze the oxidative deamination of certain neurotransmitters.[1]

Caption: Logical diagram of DDPO's known biological interactions.

Conclusion

Decyl(dimethyl)phosphine oxide is a versatile amphiphilic molecule with established applications, particularly in the study of membrane proteins. While its fundamental chemical synthesis and purification are well-understood, a comprehensive characterization of its physical and thermodynamic properties is still lacking in the scientific literature. Furthermore, its biological activities, though recognized, require more detailed mechanistic studies to fully elucidate the specific pathways and molecular targets involved. This guide provides a summary of the current knowledge and detailed protocols to aid researchers in the synthesis, purification, and application of this compound.

References

Decyl(dimethyl)phosphine Oxide: A Technical Guide to Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of decyl(dimethyl)phosphine oxide, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery and membrane protein solubilization. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visualizations to elucidate key processes.

Core Concepts of Micellization

Decyl(dimethyl)phosphine oxide (C₁₂H₂₇OP) is an amphiphilic molecule, possessing a hydrophilic dimethylphosphine oxide head group and a hydrophobic decyl tail. This dual nature drives the formation of micelles in aqueous solutions. At concentrations below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles, with the hydrophilic heads oriented towards the aqueous environment. This self-assembly process is fundamental to the surfactant's properties and applications.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a key parameter that characterizes the self-assembly of surfactants. For decyl(dimethyl)phosphine oxide, the following CMC value has been reported in the literature. Further research is needed to establish a comprehensive dataset under various experimental conditions.

| Parameter | Value | Temperature (°C) | Method |

| Critical Micelle Concentration (CMC) | 4.6 mM | 20-25 | Not Specified |

Note: The lack of extensive publicly available data on the temperature and salt dependence of the CMC for decyl(dimethyl)phosphine oxide highlights an area for future research.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to accurately determine the CMC of decyl(dimethyl)phosphine oxide. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. Below are detailed protocols for three commonly used methods.

Surface Tensiometry

This is a classic and direct method for determining the CMC of surface-active agents.

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension continues to decrease until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension curve occurs is the CMC.[1][2]

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of high-purity decyl(dimethyl)phosphine oxide in deionized water at a concentration well above the expected CMC (e.g., 20 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 15 mM).

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for precise surface tension measurements.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure deionized water as a reference.

-

Sequentially measure the surface tension of each prepared surfactant solution, starting from the most dilute to minimize potential cross-contamination.

-

Ensure a constant temperature is maintained throughout the experiment using a thermostatically controlled sample stage.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the decyl(dimethyl)phosphine oxide concentration (log C). The resulting graph will show two intersecting linear regions. The concentration at the point of intersection is the CMC.[1]

Fluorescence Spectroscopy using a Pyrene Probe

This is a highly sensitive method that utilizes the fluorescence properties of a probe molecule to detect micelle formation.

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration.[3][4][5]

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 0.2 mM.[4]

-

Prepare a series of decyl(dimethyl)phosphine oxide solutions in deionized water, covering a concentration range around the expected CMC.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM).[4] Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the decyl(dimethyl)phosphine oxide concentration. The data will typically form a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.[6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the CMC by detecting the formation of micelles.

Principle: Below the CMC, the solution contains only small, individual surfactant monomers that do not scatter a significant amount of light. Above the CMC, the formation of much larger micelles leads to a sharp increase in the scattering intensity of the solution. The CMC is identified as the concentration at which this abrupt change in scattering intensity occurs.[7][8]

Detailed Methodology:

-

Solution Preparation: Prepare a series of decyl(dimethyl)phosphine oxide solutions in high-purity, filtered (e.g., using a 0.1 µm filter) deionized water. The concentration range should span from well below to well above the expected CMC.

-

Instrumentation: Utilize a dynamic light scattering instrument.

-

Measurement:

-

For each concentration, measure the scattered light intensity (often reported as the count rate).

-

Ensure that the temperature is controlled and constant for all measurements.

-

-

Data Analysis: Plot the scattered light intensity as a function of the decyl(dimethyl)phosphine oxide concentration. Below the CMC, the intensity will be low and relatively constant. Above the CMC, the intensity will increase linearly with concentration. The CMC is determined from the intersection of the two linear portions of the plot.[8]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of determining the critical micelle concentration.

Caption: Generalized workflow for the experimental determination of CMC.

Signaling Pathways and Logical Relationships

The formation of micelles is a physical self-assembly process driven by thermodynamics, rather than a biological signaling pathway. The key logical relationship is the concentration-dependent transition from monomers to micelles.

Caption: Concentration-dependent transition from monomers to micelles.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. www-origin.horiba.com [www-origin.horiba.com]

- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

Thermodynamic Properties of Decyl(dimethyl)phosphine Oxide Micellization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of decyl(dimethyl)phosphine oxide (C10PO), a nonionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the key thermodynamic parameters, outlines the experimental methodologies for their determination, and presents a visual representation of the underlying thermodynamic principles.

Quantitative Thermodynamic Data

| Thermodynamic Parameter | Symbol | Value at 25°C (298.15 K) | Unit |

| Critical Micelle Concentration | CMC | 4.2 | mmol/L |

| Enthalpy of Micellization | ΔH°m | +12,900 (± 200) | cal/mol |

Note: The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can be calculated from the CMC and enthalpy values using the Gibbs-Helmholtz equation. The positive enthalpy of micellization at this temperature indicates that the process is endothermic and thus entropically driven.

For homologous series of n-alkyl(dimethyl)phosphine oxides, it has been observed that the enthalpy of micellization is positive and decreases with increasing alkyl chain length.[1]

Experimental Protocols

The determination of the thermodynamic properties of micellization involves a suite of experimental techniques. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.

-

Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

-

Apparatus: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) equipped with a temperature-controlled sample stage.

-

Procedure:

-

Prepare a stock solution of decyl(dimethyl)phosphine oxide in high-purity water.

-

Prepare a series of dilutions of the stock solution with varying concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with a known standard (e.g., pure water) at the desired temperature.

-

Measure the surface tension of each solution, starting from the most dilute to minimize contamination. Allow the system to equilibrate at the set temperature before each measurement.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

-

b) Conductivity Method

This method is particularly suitable for ionic surfactants but can also be applied to nonionic surfactants if there is a discernible change in conductivity upon micellization.

-

Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, a distinct break in the plot of conductivity versus concentration is observed at the CMC due to the change in the mobility of the charge carriers as they aggregate into micelles. For nonionic surfactants, changes in the hydration sphere of the molecules upon micellization can lead to subtle but measurable changes in conductivity.

-

Apparatus: A high-precision conductivity meter with a temperature-controlled cell.

-

Procedure:

-

Prepare a series of decyl(dimethyl)phosphine oxide solutions of varying concentrations in high-purity water.

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at which a break in the slope of the plot occurs.

-

Determination of Enthalpy of Micellization (ΔH°m)

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation and dissociation.

-

Principle: A concentrated solution of the surfactant is titrated into a calorimetric cell containing pure solvent (or a very dilute surfactant solution). The heat released or absorbed upon each injection is measured. Below the CMC, the injected micelles dissociate, resulting in a heat change corresponding to the enthalpy of demicellization (-ΔH°m). Above the CMC, the heat change is primarily due to the dilution of micelles.

-

Apparatus: An isothermal titration calorimeter.

-

Procedure:

-

Prepare a concentrated stock solution of decyl(dimethyl)phosphine oxide (typically 10-20 times the CMC) in the desired buffer or solvent.

-

Fill the sample cell of the calorimeter with the same buffer or solvent.

-

Equilibrate the system at the desired temperature.

-

Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while monitoring the heat change.

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting titration curve is fitted to a suitable model (e.g., a sigmoidal function) to determine the CMC and the enthalpy of micellization (ΔH°m).

-

Visualization of Thermodynamic Relationships

The thermodynamic parameters of micellization are interconnected through the fundamental Gibbs-Helmholtz equation. The following diagram illustrates the logical relationship between the standard Gibbs free energy of micellization (ΔG°m), the standard enthalpy of micellization (ΔH°m), and the standard entropy of micellization (ΔS°m).

Caption: Thermodynamic relationship in micellization.

Discussion and Future Directions

The positive enthalpy of micellization for decyl(dimethyl)phosphine oxide at 25°C indicates that the process is endothermic.[2] This implies that the primary driving force for micellization is a significant positive entropy change. This large increase in entropy is attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk solvent leads to an overall increase in the disorder of the system.

For many nonionic surfactants, the CMC exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature, reaches a minimum, and then increases at higher temperatures. This behavior reflects the complex interplay between the temperature-dependent changes in the hydrophobic effect and the hydration of the polar headgroup. Consequently, the enthalpy of micellization (ΔH°m) is also temperature-dependent. At temperatures below the CMC minimum, micellization is typically endothermic (ΔH°m > 0), while at temperatures above the minimum, it becomes exothermic (ΔH°m < 0).

Further research employing techniques such as Isothermal Titration Calorimetry over a wide range of temperatures is required to fully elucidate the temperature-dependent thermodynamic profile of decyl(dimethyl)phosphine oxide micellization. Such data is crucial for optimizing its application in temperature-sensitive systems, such as in drug formulation and delivery, where precise control over micellar stability and properties is paramount.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide (CAS number 2190-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO), with the CAS number 2190-95-6, is an organophosphorus compound recognized for its utility as a non-ionic surfactant.[1] Structurally, it possesses a polar dimethylphosphine oxide head group and a nonpolar ten-carbon alkyl (decyl) tail, conferring upon it amphiphilic properties. This unique characteristic makes it a valuable tool in various scientific domains, including biochemical research for the solubilization and stabilization of membrane proteins, and as a potential candidate in pharmaceutical development due to its biological activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a focus on detailed experimental protocols and the elucidation of its potential biological interactions.

Chemical and Physical Properties

Decyl(dimethyl)phosphine oxide is a stable compound, and while some of its physicochemical properties are well-documented, others, such as its melting and boiling points, are not extensively reported in the literature.[1]

Table 1: General and Physicochemical Properties of Decyl(dimethyl)phosphine Oxide

| Property | Value | Reference(s) |

| CAS Number | 2190-95-6 | [1] |

| Molecular Formula | C₁₂H₂₇OP | [1][2] |

| Molecular Weight | 218.32 g/mol | [1][2] |

| IUPAC Name | 1-dimethylphosphoryldecane | [1][2] |

| Synonyms | APO-10, Decyldimethylphosphine oxide | [1][2] |

| Appearance | Liquid at room temperature | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and chloroform. | [] |

| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | |

| Aggregation Number | 131 | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available |

Table 2: Analytical and Spectroscopic Data

| Data Type | Description | Reference(s) |

| Mass Spectrometry | The protonated molecular ion [M+H]⁺ is observed at m/z 219.2. A characteristic fragment is [H₄PO₄]⁺ at m/z 98.98, representing the phosphine oxide moiety. | [1] |

| Infrared (IR) Spectroscopy | A strong absorption band for the P=O stretch is typically observed in the 1100-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains appear in the 2800-3000 cm⁻¹ range. | [1] |

| ³¹P NMR Spectroscopy | The chemical shift for tertiary phosphine oxides (R₃P=O) generally falls in the range of +20 to +60 ppm relative to H₃PO₄. | [4] |

| ¹H and ¹³C NMR Spectroscopy | Specific spectral data is not readily available in the cited literature. However, the spectra would be expected to show characteristic signals for the decyl chain and the two methyl groups attached to the phosphorus atom. |

Synthesis and Purification

The primary route for the synthesis of decyl(dimethyl)phosphine oxide is through a Grignard reaction. This involves the reaction of a decyl Grignard reagent with a dimethylphosphinyl halide. While a specific protocol for decyl(dimethyl)phosphine oxide is not detailed in the available literature, the following is a representative experimental protocol adapted from the synthesis of the closely related dodecyldimethylphosphine oxide.

Experimental Protocol: Synthesis via Grignard Reaction (Adapted)

Disclaimer: This protocol is for the synthesis of a related compound and may require optimization for decyl(dimethyl)phosphine oxide.

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethylphosphinyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether or THF.

-

Slowly add a solution of 1-bromodecane (1 molar equivalent) in the same anhydrous solvent from a dropping funnel. The reaction may need gentle heating or the addition of an iodine crystal to initiate.

-

Once initiated, maintain a gentle reflux by controlling the addition rate of the 1-bromodecane solution.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.

-

-

Reaction with Dimethylphosphinyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether or THF from a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude decyl(dimethyl)phosphine oxide can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Caption: Synthetic workflow for Decyl(dimethyl)phosphine Oxide.

Applications in Research and Development

Solubilization and Stabilization of Membrane Proteins

As a non-ionic detergent, decyl(dimethyl)phosphine oxide is particularly useful for the extraction, solubilization, and stabilization of integral membrane proteins, which are notoriously difficult to study in their native environment. It functions by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein, thereby keeping it soluble in aqueous solutions.

Experimental Protocol: Membrane Protein Solubilization (General)

Disclaimer: This is a general protocol and the optimal conditions (e.g., detergent concentration, incubation time) should be empirically determined for each specific protein.

Materials:

-

Cell paste or membrane preparation containing the target protein.

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

-

Stock solution of Decyl(dimethyl)phosphine Oxide (e.g., 10% w/v).

-

Ultracentrifuge.

Procedure:

-

Membrane Preparation:

-

Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

-

-

Solubilization:

-

Resuspend the membrane pellet in fresh, cold Lysis Buffer.

-

Add the decyl(dimethyl)phosphine oxide stock solution to the desired final concentration (typically starting in the range of 1-2% w/v).

-

Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

-

-

Clarification:

-

Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

-

Caption: Workflow for membrane protein solubilization using DDPO.

Potential in Drug Development and Neuropharmacology

Decyl(dimethyl)phosphine oxide has been noted for its biological activity, particularly its potential to influence neuroactive pathways.[1] It has been suggested that it may act as an inhibitor in biochemical pathways by catalyzing the oxidative deamination of primary and secondary amines, such as serotonin.[] This suggests a potential interaction with enzymes like monoamine oxidase (MAO), which are critical in the metabolism of neurotransmitters.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases.[6] The proposed mechanism by which decyl(dimethyl)phosphine oxide may influence this pathway is by promoting the oxidation of serotonin, which could modulate serotonergic neurotransmission.

Caption: Plausible signaling pathway of DDPO's effect on serotonin.

Safety and Toxicology

Decyl(dimethyl)phosphine oxide is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

Table 3: Toxicological Profile

| Endpoint | Data | Reference(s) |

| Acute Oral Toxicity | Specific LD₅₀ data for decyl(dimethyl)phosphine oxide is not readily available. A study on C₁₀-C₁₈-alkyldimethylamine oxides reported moderate acute oral toxicity. | [8] |

| Acute Dermal Toxicity | Specific LD₅₀ data is not available. Low toxicity is reported for C₁₀-C₁₈-alkyldimethylamine oxides. | [8] |

| Skin Irritation | Causes skin irritation. | [2][7] |

| Eye Irritation | Causes serious eye irritation. | [2][7] |

| Respiratory Irritation | May cause respiratory irritation. | [2][7] |

Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Decyl(dimethyl)phosphine oxide is a versatile non-ionic detergent with established applications in the solubilization of membrane proteins, a critical step in their structural and functional characterization. Its amphiphilic nature, defined by a decyl chain and a dimethylphosphine oxide headgroup, governs its utility in biochemical research. Furthermore, its potential to modulate neuroactive amine metabolism opens avenues for its investigation in neuropharmacology and drug development. While detailed toxicological and some physicochemical data are still limited, the available information underscores its importance as a research tool. The experimental protocols provided herein, adapted from closely related analogues, offer a starting point for its practical application in the laboratory. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- 1. Buy Decyl(Dimethyl)phosphine Oxide | 2190-95-6 [smolecule.com]

- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide to Decyl(dimethyl)phosphine Oxide (APO-10) and its Synonyms for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, experimental applications, and relevant biological contexts of the non-ionic surfactant, Decyl(dimethyl)phosphine Oxide (APO-10).

Decyl(dimethyl)phosphine oxide, commonly known by the abbreviation APO-10, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophobic decyl chain and a polar dimethylphosphine oxide head group, makes it an effective agent for solubilizing and stabilizing membrane proteins, as well as a component in novel drug delivery systems. This technical guide provides a comprehensive overview of APO-10, including its synonyms, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.

Nomenclature and Identification

Decyl(dimethyl)phosphine oxide is known by a variety of synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Decyl(dimethyl)phosphine Oxide | 2190-95-6 | C12H27OP | 218.32 |

| APO-10 | 2190-95-6 | C12H27OP | 218.32 |

| Dimethyldecylphosphine oxide | 2190-95-6 | C12H27OP | 218.32 |

| 1-(Dimethylphosphoryl)decane | 2190-95-6 | C12H27OP | 218.32 |

| Phosphine oxide, decyldimethyl- | 2190-95-6 | C12H27OP | 218.32 |

Physicochemical Properties

The utility of APO-10 in various research applications is dictated by its specific physicochemical properties. Key quantitative data are summarized below.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 4.6 mM[1] | 20-25°C in aqueous solution |

| Aggregation Number | 131[1] | - |

| Micellar Average Molecular Weight | 28,597 g/mol [1] | - |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | - |

Experimental Protocols

Detailed methodologies are essential for the successful application of APO-10 in a laboratory setting. Below are protocols for key experiments involving this surfactant.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which APO-10 monomers self-assemble into micelles in an aqueous solution.

Materials:

-

Decyl(dimethyl)phosphine Oxide (APO-10)

-

High-purity water

-

Tensiometer (with a Du Noüy ring or Wilhelmy plate)

-

A series of clean glass vessels

Procedure:

-

Prepare a stock solution of APO-10 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Create a dilution series of the APO-10 stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute to minimize contamination.

-

Plot the surface tension as a function of the logarithm of the APO-10 concentration.

-

The CMC is identified as the concentration at the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[2]

Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Yeast Membranes

Objective: To extract and solubilize a functional G-protein coupled receptor (GPCR), such as the human adenosine A2A receptor (A2AR), from yeast membranes using a detergent-based method for subsequent purification and analysis. While the original protocol used DDM, APO-10 can be substituted as a non-ionic detergent with similar properties.

Materials:

-

Yeast membranes containing the target GPCR

-

Solubilization Buffer: 50 mM Tris/HCl, pH 8.0, 10% glycerol, 500 mM NaCl

-

Decyl(dimethyl)phosphine Oxide (APO-10)

-

Cholesteryl hemi-succinate

-

Complete EDTA-free protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Thaw the yeast membranes containing the A2AR on ice.

-

Prepare the solubilization buffer and add the protease inhibitor cocktail immediately before use.

-

Add APO-10 to the solubilization buffer to a final concentration of 2.5% (w/v) and cholesteryl hemi-succinate to a final concentration of 0.5% (w/v).

-

Resuspend the yeast membranes in the detergent-containing solubilization buffer to a final wet weight concentration of 40 mg/ml.[3]

-

Incubate the mixture with slow rotation at 4°C for 2 hours.[3]

-

To remove non-solubilized material, centrifuge the sample at 100,000 x g for 1 hour at 4°C.[3]

-

Carefully collect the supernatant, which contains the solubilized A2AR. The solubilized receptor is now ready for subsequent purification steps, such as affinity chromatography.

References

Health and Safety Profile of Decyl(dimethyl)phosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Decyl(dimethyl)phosphine Oxide. The information is compiled from various sources, including safety data sheets and toxicological testing guidelines, to support its safe handling and use in research and development.

Chemical and Physical Properties

Decyl(dimethyl)phosphine oxide is an organophosphorus compound with the following key identifiers and properties.

| Property | Value |

| Chemical Name | Decyl(dimethyl)phosphine oxide |

| Synonyms | APO-10, Dimethyldecylphosphine oxide |

| CAS Number | 2190-95-6 |

| Molecular Formula | C₁₂H₂₇OP |

| Molecular Weight | 218.32 g/mol |

Hazard Identification and Classification

Decyl(dimethyl)phosphine oxide is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Data

Comprehensive toxicological data is essential for a complete understanding of a substance's potential health effects. Below is a summary of the available data for Decyl(dimethyl)phosphine oxide.

Acute Toxicity

Quantitative data on the acute toxicity of a closely related phosphine oxide indicates low toxicity via oral and dermal routes.

| Route | Species | Test | Result |

| Oral | Rat | LD50 | >5000 mg/kg[1] |

| Dermal | Rabbit | LD50 | >5000 mg/kg[1] |

| Inhalation | - | LC50 | Data not available |

Irritation

Skin Irritation: Studies on rabbits have shown that Decyl(dimethyl)phosphine oxide is not irritating to the skin. In a study following OECD Guideline 404, a 4-hour semi-occlusive dermal application of the substance to three rabbits resulted in no observable dermal reactions. The Primary Irritation Index was calculated to be 0.0.